molecular formula C8H9NO B027483 1-(Pyridin-3-yl)propan-2-one CAS No. 6302-03-0

1-(Pyridin-3-yl)propan-2-one

Cat. No. B027483
CAS RN: 6302-03-0
M. Wt: 135.16 g/mol
InChI Key: WPDJRDYNRNXPBX-UHFFFAOYSA-N
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Description

“1-(Pyridin-3-yl)propan-2-one” is a chemical compound with the molecular formula C8H9NO . It has a molecular weight of 135.16 g/mol . The compound is also known by other names such as 3-Acetonylpyridine .


Synthesis Analysis

While specific synthesis methods for “1-(Pyridin-3-yl)propan-2-one” were not found in the search results, related compounds have been synthesized through various methods . For instance, piperidone analogs, which share a similar structure, have been synthesized and bio-assayed for varied activity .


Molecular Structure Analysis

The molecular structure of “1-(Pyridin-3-yl)propan-2-one” consists of a pyridine ring attached to a propan-2-one group . The exact mass of the compound is 135.068413911 g/mol .


Physical And Chemical Properties Analysis

“1-(Pyridin-3-yl)propan-2-one” has a molecular weight of 135.16 g/mol and a topological polar surface area of 30 Ų . The compound has a complexity of 122 and does not have any defined atom stereocenters .

Scientific Research Applications

Nonlinear Optics

The molecule “3-(4-chlorophenyl)-1-(pyridin-3-yl)prop-2-en-1-one (CPP)”, which is related to “1-(Pyridin-3-yl)propan-2-one”, has potential applications in nonlinear optics . This is confirmed by second and third harmonic generation studies at five different characteristic wavelengths .

Polarizability Studies

The static and dynamic polarizability of the CPP molecule is found to be many-fold higher than that of urea . This suggests that “1-(Pyridin-3-yl)propan-2-one” and its related compounds could be used in polarizability studies .

Chemical Research

“1-(Pyridin-3-yl)propan-2-one” is available for purchase from chemical suppliers , indicating its use in chemical research . Researchers can use it as a starting material for synthesizing other compounds .

Educational Purposes

Given its availability and the known reactions it undergoes, “1-(Pyridin-3-yl)propan-2-one” can be used for educational purposes . It can be used in teaching laboratories to demonstrate various chemical reactions and techniques .

Safety and Hazards

The compound has been classified as having acute toxicity (oral), causing eye damage, skin irritation, and specific target organ toxicity (single exposure) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and if swallowed or in case of skin contact, seeking medical advice .

Future Directions

While specific future directions for “1-(Pyridin-3-yl)propan-2-one” were not found in the search results, related compounds have been studied for their potential as antimalarial prophylactic agents . Further optimization of these compounds is suggested, with a focus on achieving sufficient on-target selectivity .

properties

IUPAC Name

1-pyridin-3-ylpropan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO/c1-7(10)5-8-3-2-4-9-6-8/h2-4,6H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPDJRDYNRNXPBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC1=CN=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50285769
Record name 1-(Pyridin-3-yl)propan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50285769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Pyridin-3-yl)propan-2-one

CAS RN

6302-03-0
Record name 1-(3-Pyridinyl)-2-propanone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006302030
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6302-03-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42755
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(Pyridin-3-yl)propan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50285769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-ACETONYLPYRIDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T3MG75L21Y
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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